2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring a fused isoindoline-1,3-dione core linked via an ethyl chain to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group. This structure combines electron-rich aromatic moieties (dimethoxy groups) with a rigid oxadiazole scaffold, which is known for its metabolic stability and bioisosteric properties .
Properties
IUPAC Name |
2-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-15-8-7-12(11-16(15)27-2)18-21-17(28-22-18)9-10-23-19(24)13-5-3-4-6-14(13)20(23)25/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYVXDTRFCDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity based on existing research findings.
- Molecular Formula : C23H26N4O4
- Molecular Weight : 422.48 g/mol
- IUPAC Name : 4-[(2S)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl]-N,N-dimethylaniline
- LogP (Partition Coefficient) : 3.714 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -3.97 (suggesting low solubility in water)
Anticancer Activity
One of the most significant areas of interest regarding this compound is its anticancer properties. Research conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against various human tumor cell lines. The results indicated that:
- The compound exhibited a mean GI50 (the concentration required to inhibit cell growth by 50%) value of 15.72 μM.
- The TGI (the total growth inhibition) was recorded at 50.68 μM, demonstrating substantial growth inhibition across tested cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in cancer progression:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways that are crucial for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells through mitochondrial pathways.
- Targeting Specific Receptors : The oxadiazole moiety may play a role in selectively targeting certain receptors associated with tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxyphenyl Group | Increases lipophilicity and receptor affinity |
| Oxadiazole Ring | Enhances anticancer properties |
| Isoindoline Core | Provides structural stability |
Study A: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various derivatives of isoindoline compounds and tested their anticancer activities. The findings highlighted that modifications to the oxadiazole ring significantly affected the potency against breast cancer cells, with some derivatives showing up to 70% inhibition at low micromolar concentrations .
Study B: Pharmacokinetics and Toxicology
A pharmacokinetic study indicated that the compound has favorable absorption characteristics with moderate metabolic stability. Toxicology assessments revealed low cytotoxicity in non-cancerous cell lines, suggesting a potential therapeutic window for clinical applications .
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds containing the oxadiazole and isoindoline structures exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in a study conducted by the National Cancer Institute (NCI), it displayed a mean growth inhibition (GI50) value of approximately 15.72 μM against human tumor cells . This suggests strong potential as a chemotherapeutic agent.
Antimicrobial Properties
The antimicrobial activity of similar compounds has also been explored. For example:
- Bacterial Inhibition : Compounds with similar structural features have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group enhances lipophilicity, potentially improving membrane penetration .
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated the anticancer properties of derivatives similar to 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione. The results indicated that these compounds inhibited cell proliferation significantly in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 20 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | MCF-7 | 18 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds structurally related to our target compound showed minimum inhibitory concentrations (MICs) as low as 12 μg/mL against S. aureus .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound C | S. aureus | 12 |
| Compound D | E. coli | 25 |
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Effects on Physical Properties :
- The presence of electron-withdrawing groups (e.g., sulfonyl in Compound 17b) increases melting points (208–210°C) compared to electron-donating groups (e.g., methylimidazolyl in Compound 16, 215–217°C) .
- The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility in polar solvents due to its methoxy substituents, contrasting with hydrophobic isopropyl or chlorophenyl analogs .
Spectral Trends :
- Isoindoline-1,3-dione derivatives consistently show strong IR absorption at ~1700–1780 cm⁻¹ for carbonyl groups .
- ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) are conserved across analogs, with chemical shifts varying slightly based on electronic effects of substituents .
Key Observations:
- Cholinesterase Inhibition : Compounds with acryloylphenyl substituents (e.g., Compound 3) exhibit AChE inhibitory activity, suggesting that the target compound’s oxadiazole-ethyl linker may similarly interact with enzyme active sites .
- Lipid Receptor Targeting : ST-1347 (), a trifluoromethylphenyl-oxadiazole analog, demonstrates the role of oxadiazole in enhancing ligand-receptor binding, a property likely shared by the target compound .
Key Observations:
- Reaction Efficiency : Hydrazone formation (e.g., Compound 17a) yields lower (49%) compared to cyclocondensation (Compound 16, 95%), highlighting the challenge of introducing nitrogen-rich substituents .
- Oxadiazole Synthesis : The target compound’s oxadiazole ring likely requires nitrile oxide cycloaddition or amidoxime dehydration, methods common in oxadiazole chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
